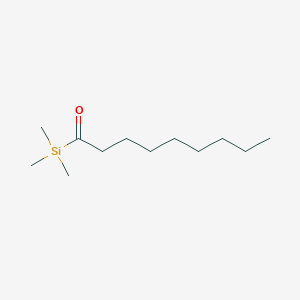
Octyl trimethylsilyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl trimethylsilyl ketone is an organosilicon compound with the molecular formula C12H26OSi. It is characterized by the presence of an octyl group attached to a trimethylsilyl-substituted ketone. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl trimethylsilyl ketone can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl methyl magnesium chloride with anhydrides, or by reacting diazomethane with α-silyl ketones . Another method includes the base-catalyzed addition of silylacetylenes to ketones, which has been optimized to yield high product purity .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Octyl trimethylsilyl ketone undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary alcohols using hydrosilanes as reducing agents.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Oxidation: Although less common, it can undergo oxidation under specific conditions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrosilanes: Used in reduction reactions to convert the ketone to alcohols.
Lewis Acids: Catalysts like mercuric iodide or bromide are used in rearrangement reactions.
Base Catalysts: Potassium bis(trimethylsilyl)amide is used in the addition of silylacetylenes to ketones.
Major Products Formed:
Secondary Alcohols: Formed through reduction reactions.
Silyl Enol Ethers: Formed through rearrangement reactions.
Propargylic Alcohols: Formed through base-catalyzed addition reactions.
Scientific Research Applications
Octyl trimethylsilyl ketone has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of silicones and other industrial materials.
Mechanism of Action
The mechanism of action of octyl trimethylsilyl ketone involves its ability to act as a hydride donor or radical H-donor, depending on the type of reaction. In reduction reactions, it donates hydride ions to reduce ketones to alcohols . The molecular targets and pathways involved include interactions with various catalysts and reagents that facilitate these transformations.
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Silyl Ethers: Compounds containing a silicon atom bonded to an alkoxy group, used as protecting groups for alcohols.
Uniqueness: Octyl trimethylsilyl ketone is unique due to its specific structure, which combines an octyl group with a trimethylsilyl-substituted ketone. This structure imparts distinct reactivity and properties, making it valuable in various chemical reactions and applications.
Properties
CAS No. |
152974-20-4 |
|---|---|
Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
1-trimethylsilylnonan-1-one |
InChI |
InChI=1S/C12H26OSi/c1-5-6-7-8-9-10-11-12(13)14(2,3)4/h5-11H2,1-4H3 |
InChI Key |
MFKWORABNUEDTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


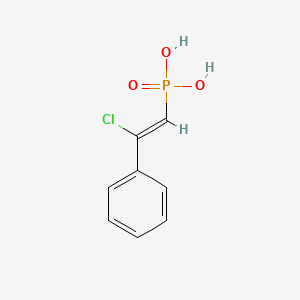
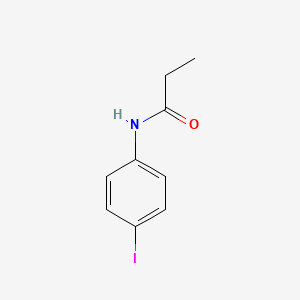
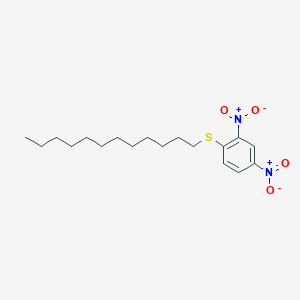


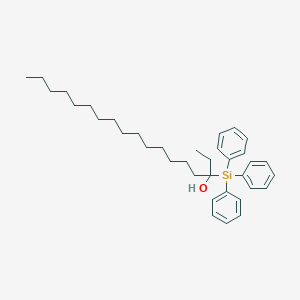

![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)
![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)
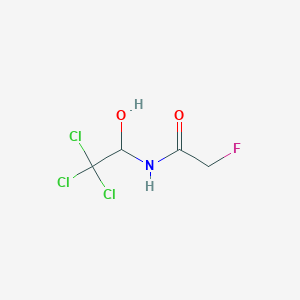
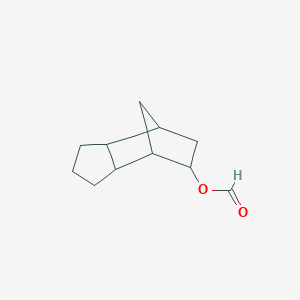
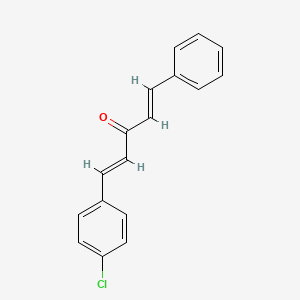

![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)
